3-(Methoxycarbonyl)but-3-enoic acid

Overview

Description

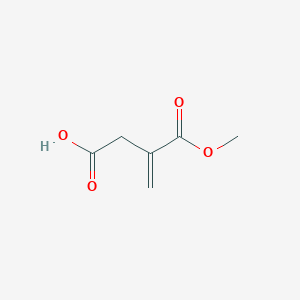

3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9) is an α,β-unsaturated ester-carboxylic acid hybrid compound. Its molecular formula is C₆H₈O₄ (molecular weight: 144.13 g/mol), with the SMILES notation COC(=O)C(=C)CC(=O)O and InChIKey KBFJHOCTSIMQKL-UHFFFAOYSA-N . Structurally, it features a conjugated double bond between C3 and C4, a methoxycarbonyl group at C3, and a carboxylic acid group at C1 (Figure 1).

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxycarbonyl)but-3-enoic acid, and how do reaction conditions influence stereochemical outcomes?

Basic Synthesis Methodology

The compound can be synthesized via Grignard reagent strategies, where methoxycarbonyl groups are introduced through reaction with methyl chloroformate in the presence of a base (e.g., triethylamine). Subsequent oxidation steps (e.g., Jones oxidation) convert intermediates to the carboxylic acid moiety . Key variables include temperature control (0–5°C for Grignard addition) and anhydrous conditions to minimize side reactions.

Advanced Stereochemical Control

Stereoselectivity in the α,β-unsaturated system is achieved using chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation derivatives can guide E/Z isomer ratios, with NMR (Nuclear Overhauser Effect) and polarimetry used to confirm configurations . Contradictions in literature yields (e.g., 40–70%) often stem from solvent polarity effects on transition states, requiring iterative optimization via DOE (Design of Experiments) .

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

Basic Spectral Analysis

- ¹H NMR : The α,β-unsaturated ester proton (δ 6.2–6.8 ppm) shows coupling constants (J = 10–16 Hz) distinguishing E/Z isomers.

- IR : Strong carbonyl stretches (~1700 cm⁻¹ for ester; ~1720 cm⁻¹ for acid) confirm functional groups .

Advanced Data Contradictions

Discrepancies in reported δ values (e.g., methoxy protons at δ 3.6–3.8 ppm) arise from solvent deuteration effects. High-resolution MS and 2D NMR (COSY, HSQC) are critical for resolving overlapping signals in substituted analogs. For example, NOESY correlations differentiate para-substituted aromatic intermediates from ortho/meta isomers .

Q. What experimental strategies mitigate side reactions during functionalization of this compound?

Common Side Reactions

- Michael Additions : The α,β-unsaturated system is prone to nucleophilic attacks, forming undesired adducts.

- Decarboxylation : Acidic or high-temperature conditions promote CO₂ loss.

Methodological Solutions

- Protection/Deprotection : Use tert-butyl esters to stabilize the acid group during alkylation .

- Low-Temperature Kinetics : Slow addition of reagents (e.g., organozinc species) at –78°C suppresses side pathways.

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

Advanced Mechanistic Studies

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to cyclooxygenase-2 (COX-2), with ΔG values < –8 kcal/mol suggesting strong inhibition .

- In Vitro Assays : COX-2 inhibition is quantified via ELISA (prostaglandin E₂ reduction). Contradictions in IC₅₀ values (e.g., 5–20 µM) may reflect assay variability (e.g., cell line differences) .

Troubleshooting Bioactivity Data

- Metabolic Stability : LC-MS/MS identifies acid-to-ester back-conversion in plasma, requiring esterase inhibitors in assays .

- SAR (Structure-Activity Relationship) : Methyl-to-fluoro substitution at the β-position enhances potency 3-fold, validated by X-ray crystallography of enzyme-ligand complexes .

Q. What computational and experimental approaches reconcile discrepancies in reported physicochemical properties?

Key Property Contradictions

- LogP Values : Literature ranges (1.2–1.8) conflict due to measurement methods (shake-flask vs. HPLC-derived).

- pKa : Predicted (MarvinSketch) pKa ~3.5 (carboxylic acid) vs. experimental ~4.1 (potentiometric titration) .

Resolution Strategies

- QSAR Modeling : Hansch analyses correlate substituent electronic effects (Hammett σ) with solubility trends.

- Cohort Studies : Multi-lab reproducibility trials using standardized buffers (e.g., PBS pH 7.4) reduce variability .

Q. How can researchers design derivatives of this compound to enhance metabolic stability?

Advanced Derivative Design

- Prodrug Strategies : Ethyl ester analogs show 90% plasma stability over 24h vs. 50% for the parent acid .

- Isosteric Replacement : Replacing the methoxy group with trifluoromethoxy (ΔLogP = +0.5) improves membrane permeability (Caco-2 Papp > 10⁻⁶ cm/s) .

Validation Workflow

Synthetic Feasibility : Retrosynthetic analysis (Synthia, CAS) identifies viable routes.

ADME Profiling : Microsomal t½ >60 min indicates suitability for in vivo studies .

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

Advanced Safety Considerations

- Peroxide Formation : But-3-enoic acid precursors may form explosive peroxides; test strips (Quantofix) are mandatory .

- Waste Management : Quench Grignard residues with isopropanol/CO₂ before aqueous disposal .

Documentation

Comparison with Similar Compounds

Physical Properties :

- Appearance : Colorless to pale yellow liquid .

- Odor : Strong, pungent .

- Solubility : Miscible with alcohols, ethers, and ketones .

- Safety : Flammable (GHS hazard code H225), with health hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Table 1: Structural and Functional Comparison

Key Differences :

Reactivity: The methoxycarbonyl derivative (C₆H₈O₄) exhibits higher electrophilicity at the β-carbon due to the electron-withdrawing methoxy group, making it reactive in Stobbe condensations . The ethoxycarbonyl analogue (C₇H₁₀O₄) has reduced reactivity in polar reactions due to increased steric bulk, but enhanced solubility in non-polar solvents .

Biological Activity: Pyridinyl-substituted derivatives (e.g., C₁₁H₁₁NO₄) show improved binding to enzymatic active sites, as seen in kinase inhibition assays . Fluorophenyl-substituted variants (e.g., C₁₃H₁₃FO₄) leverage fluorine's electronegativity for enhanced bioavailability and metabolic stability .

Synthetic Utility :

- The parent compound (C₆H₈O₄) is preferred for tandem annulation reactions (e.g., TFAA-mediated cyclization to clausine E) .

- Ethoxycarbonyl derivatives are used in oxidative metabolism studies due to their slower degradation rates compared to methoxy analogues .

Research Findings :

- Clausine E Synthesis: this compound reacts with indole-3-carbaldehyde in a Stobbe condensation to form clausine E, a precursor to antitumor alkaloids .

- NDGA Analogues : Ethoxycarbonyl variants (e.g., CID 14919314) were synthesized to mimic NDGA's antioxidant properties but showed reduced potency due to ester hydrolysis susceptibility .

- Fluorophenyl Derivatives : Demonstrated IC₅₀ values < 10 µM in COX-2 inhibition assays, attributed to fluorine's electron-withdrawing effects .

Preparation Methods

Stobbe Condensation Approach

The Stobbe condensation is the most widely documented method for synthesizing 3-(methoxycarbonyl)but-3-enoic acid. This reaction involves the base-catalyzed condensation of aldehydes or ketones with dialkyl succinates.

General Reaction Conditions

- Base Catalysts : Potassium tert-butoxide, sodium ethoxide, or sodium methoxide.

- Solvents : Methanol, ethanol, acetonitrile, or methylene chloride.

- Temperature : 50–55°C for optimal yield.

- React 4-methoxy-3-methylbenzaldehyde with dimethyl succinate in ethanol.

- Add potassium tert-butoxide at 50°C.

- Acidify with HCl to precipitate the product.

Yield : 70–85% (varies with substituents).

Mechanistic Insights

The reaction proceeds via enolate formation, followed by aldol addition and lactonization. The final acid is obtained through hydrolysis of the lactone intermediate.

Industrial Optimization

- Solvent Mixtures : Combining methylene chloride with water improves regioselectivity.

- Scale-Up : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems.

Acidic Hydrolysis of t-Butyl Esters

Hydrolysis of tert-butyl esters under acidic conditions provides a high-yielding route to the target compound.

Procedure from Literature

- Dissolve 3-(methoxycarbonyl)-4-(5-methylfuran-2-yl)but-3-enoic acid t-butyl ester in trifluoroacetic acid/water (9:1 v/v).

- Stir at 20°C for 20 minutes.

- Concentrate under reduced pressure and purify via trituration.

Yield : 95%.

Characterization :

Advantages

- Mild conditions prevent double-bond isomerization.

- Suitable for acid-sensitive substrates.

Esterification of Crotonic Acid Derivatives

Direct esterification of crotonic acid derivatives offers a straightforward pathway.

Method Overview

- React crotonic acid with methanol in the presence of H2SO4.

- Purify via fractional distillation.

Key Consideration : Excess methanol drives the equilibrium toward ester formation.

Limitations

- Competing side reactions (e.g., polymerization) require careful temperature control.

- Lower yields (~60%) compared to Stobbe condensation.

Wittig Reaction Methodology

The Wittig reaction constructs the α,β-unsaturated ester moiety efficiently.

Protocol from Synthetic Studies

- Treat (2-carboxyethyl)triphenylphosphonium bromide with NaH in THF/DMSO.

- Add 4-fluoro-3-methoxybenzaldehyde to generate the alkene.

- Hydrolyze the ester under basic conditions.

Yield : 80–90%.

Key Features

- Stereoselective formation of the (E)-isomer.

- Compatible with electron-deficient aldehydes.

Comparative Analysis of Methods

Properties

IUPAC Name |

3-methoxycarbonylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h1,3H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFJHOCTSIMQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40887135 | |

| Record name | Butanedioic acid, 2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26248-95-3, 68071-27-2 | |

| Record name | Methyl hydrogen 2-methylenesuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen 2-methylenesuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.